

Technical Guide: Spectroscopic Analysis of 2-Phenylpyridine

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Compound of Interest

Compound Name: 2-Fluoro-5-phenylpyrazine

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Preface: This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) for 2-Phenylpyridine. Initial searches for the target molecule, **2-Fluoro-5-phenylpyrazine**, did not yield publicly available spectral data. Therefore, this guide focuses on the structurally related and well-characterized compound, 2-Phenylpyridine, which serves as a valuable reference for researchers, scientists, and professionals in drug development working with similar molecular scaffolds.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for 2-Phenylpyridine are presented below.

Table 1: ^1H NMR Spectral Data for 2-Phenylpyridine

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.66	d	H-6' (Pyridine)
7.98	d	H-2, H-6 (Phenyl)
7.66	td	H-4' (Pyridine)
7.44	t	H-3, H-5 (Phenyl)
7.38	t	H-4 (Phenyl)
7.14	ddd	H-5' (Pyridine)
7.14	m	H-3' (Pyridine)

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from public spectral databases.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectral Data for 2-Phenylpyridine

Chemical Shift (δ) ppm	Assignment
157.4	C-2' (Pyridine)
149.6	C-6' (Pyridine)
139.4	C-1 (Phenyl)
136.7	C-4' (Pyridine)
128.9	C-3, C-5 (Phenyl)
128.7	C-4 (Phenyl)
126.9	C-2, C-6 (Phenyl)
122.1	C-5' (Pyridine)
120.6	C-3' (Pyridine)

Solvent: CDCl₃, Frequency: 101 MHz.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 2-Phenylpyridine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1600-1585	Strong	C=C Stretch (in-ring)
1500-1400	Strong	C=C Stretch (in-ring)
900-675	Strong	C-H Out-of-plane Bending

Note: The presence of bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions are characteristic of aromatic compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2-Phenylpyridine

m/z	Relative Intensity (%)	Assignment
155	100	[M] ⁺ (Molecular Ion)
156	13	[M+1] ⁺
127	13	[M-C ₂ H ₂] ⁺
77	18	[C ₆ H ₅] ⁺
51	11	[C ₄ H ₃] ⁺

Ionization Method: Electron Ionization (EI).[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of 2-phenylpyridine is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube. The spectrum is acquired on a 400 MHz (for ^1H) or 101 MHz (for ^{13}C) spectrometer.^[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

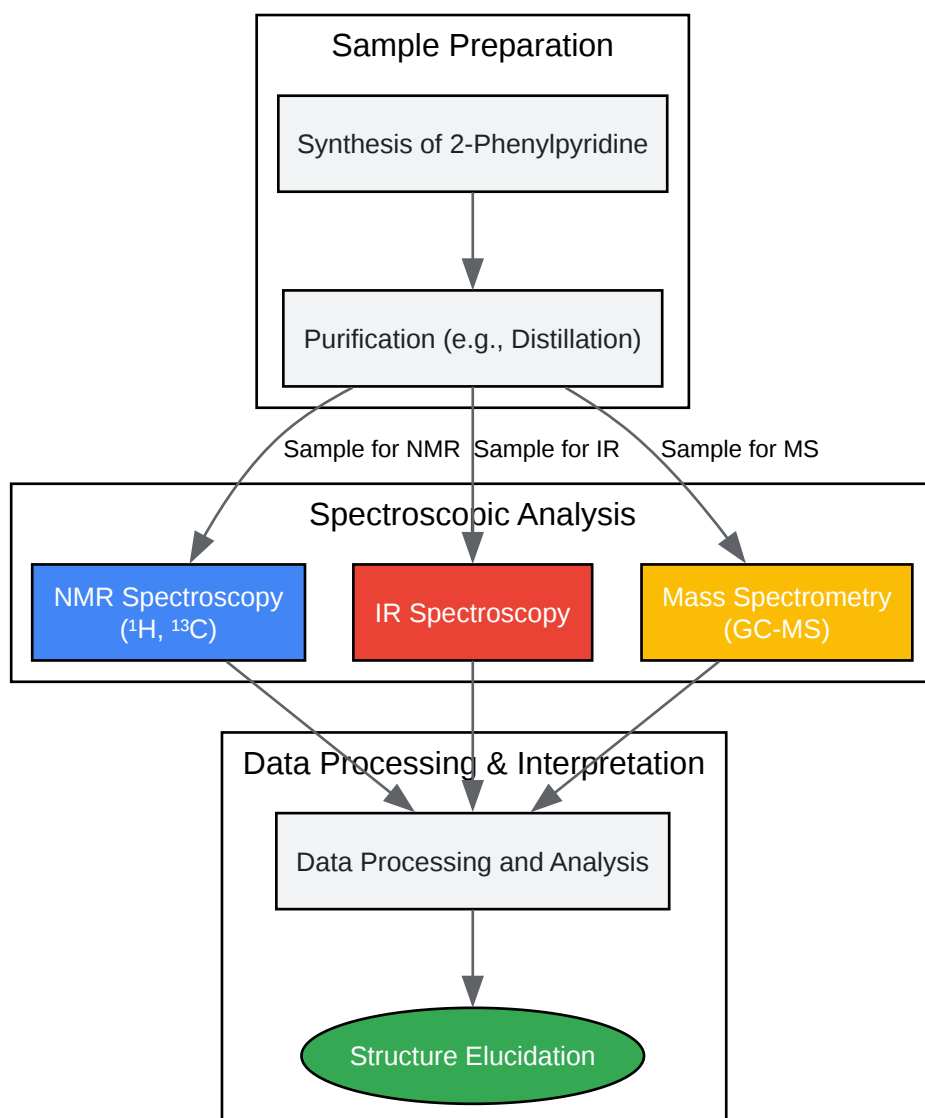
The IR spectrum of liquid 2-phenylpyridine can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr). For solid samples, a potassium bromide (KBr) pellet or a Nujol mull can be prepared. The sample is then placed in the beam of an FTIR spectrometer, and the spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of 2-phenylpyridine in a volatile organic solvent is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5MS).^[8] The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI) at 70 eV. The resulting ions are separated by a mass analyzer and detected.^[8]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a compound such as 2-Phenylpyridine.



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Workflow for Spectroscopic Analysis of 2-Phenylpyridine.

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